2-(Trifluoroacetyl)thiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

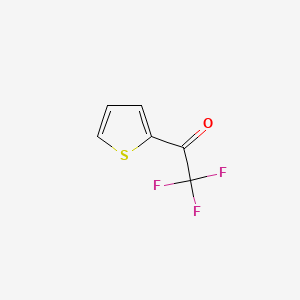

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-thiophen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3OS/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYKJGCKVBXLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215401 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651-70-7 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(2-thienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoroacetyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoroacetyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(Trifluoroacetyl)thiophene, a key heterocyclic ketone utilized in various fields of chemical research and development. It details the compound's properties, synthesis, reactivity, and safety protocols, offering valuable information for professionals in organic synthesis and medicinal chemistry.

Core Properties and Identifiers

This compound is a heterocyclic organic compound featuring a thiophene ring substituted at the 2-position with a trifluoroacetyl group.[1] This trifluoroacetyl group significantly influences the electronic properties and reactivity of the molecule, making it a valuable intermediate in synthetic chemistry.[1] The compound typically appears as a clear, colorless to pale yellow liquid.[1][2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | References |

|---|---|---|

| CAS Number | 651-70-7 | [1][3][4] |

| Molecular Formula | C₆H₃F₃OS | [1][3][4] |

| Molecular Weight | 180.15 g/mol | [1][5][6] |

| IUPAC Name | 2,2,2-trifluoro-1-(thiophen-2-yl)ethanone | [1][3][4] |

| Boiling Point | 163-165 °C | [1][3][6] |

| Density | 1.403 g/mL at 25 °C | [3][6] |

| Refractive Index | n20/D 1.486 | [6] |

| Appearance | Clear colorless to yellow liquid | [1][2] |

| InChI Key | CZYKJGCKVBXLGF-UHFFFAOYSA-N | [1][3][4] |

| SMILES | FC(F)(F)C(=O)c1cccs1 |[3][4] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of thiophene. This reaction typically involves treating thiophene with trifluoroacetic anhydride, often in the presence of a Lewis acid catalyst.

General Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a generalized procedure based on analogous chemical reactions, as specific detailed preparations can be proprietary.

-

Reaction Setup : A reaction flask is charged with a suitable solvent (e.g., dichloromethane, chloroform) and cooled in an ice bath to 0 °C.[7]

-

Addition of Reactants : Thiophene is dissolved in the cooled solvent. Subsequently, a Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate) is added.[6]

-

Acylation : Trifluoroacetic anhydride is added dropwise to the stirred mixture, maintaining the temperature at 0-5 °C.[6][7] The reaction is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).[8]

-

Workup : The reaction is quenched by carefully pouring the mixture into ice-cold water. The organic layer is separated, washed with a saturated sodium bicarbonate solution and then with brine.

-

Purification : The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its electrophilic nature, stemming from the electron-withdrawing trifluoroacetyl group.[1] This makes it a versatile building block for more complex molecules.

-

Nucleophilic Addition : The carbonyl carbon is highly susceptible to attack by nucleophiles, leading to the formation of various derivatives.[1]

-

Reduction : The carbonyl group can be readily reduced to form the corresponding alcohol, 1-(thiophen-2-yl)-2,2,2-trifluoroethanol. Asymmetric reduction to produce chiral alcohols has also been reported.[1]

-

Electrophilic Aromatic Substitution : The trifluoroacetyl group deactivates the thiophene ring towards electrophilic substitution, directing incoming electrophiles primarily to the 4- and 5-positions.[1]

Applications:

-

Pharmaceuticals : It serves as a precursor for synthesizing diverse heterocyclic compounds, such as pyrazoles and imidazoles, which are important scaffolds in drug discovery.[1] Derivatives have been investigated for potential antimicrobial and anticancer activities.[1]

-

Material Science : The compound's aromatic and electron-withdrawing characteristics make it a candidate for developing novel organic electronic materials, such as those used in OLEDs and OFETs, and for modifying polymers.[1]

Safety and Handling

This compound is a flammable liquid that requires careful handling. It is also an irritant to the skin, eyes, and respiratory system.[3][9] Adherence to standard laboratory safety procedures is mandatory.

Table 2: GHS Hazard Information

| Category | Code | Description |

|---|---|---|

| Pictograms | GHS02, GHS07 | Flame, Exclamation Mark[6] |

| Signal Word | Warning | [6] |

| Hazard Statements | H226 | Flammable liquid and vapor[6] |

| H315 | Causes skin irritation[6] | |

| H319 | Causes serious eye irritation[6] | |

| H335 | May cause respiratory irritation[6] | |

| Precautionary Statements | P210 | Keep away from heat, sparks, open flames.[9] |

| P261 | Avoid breathing vapors.[9] | |

| P280 | Wear protective gloves/eye protection.[9] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

Handling and Storage:

-

Personal Protective Equipment (PPE) : Use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat is required.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[9][10]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5][6][9] Recommended storage temperature is between 2-8°C.[6]

-

Fire Safety : Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing fires.[9] Do not use a solid water stream as it may spread the fire.[9]

-

Spills : Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9][10] Ensure all ignition sources are removed.[9]

References

- 1. Buy this compound | 651-70-7 [smolecule.com]

- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. L12585.03 [thermofisher.com]

- 5. rheniumshop.co.il [rheniumshop.co.il]

- 6. This compound | 651-70-7 [chemicalbook.com]

- 7. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-(Trifluoroacetyl)thiophene from Thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(trifluoroacetyl)thiophene from thiophene, a key building block in medicinal chemistry and materials science. The introduction of the trifluoroacetyl group can significantly modulate the physicochemical and biological properties of molecules, making this synthetic route of considerable interest. This document details the core synthetic methodology, presents quantitative data, provides a representative experimental protocol, and visualizes the key chemical transformations and workflows.

Core Synthesis Pathway: Friedel-Crafts Acylation

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene. This electrophilic aromatic substitution reaction involves the introduction of a trifluoroacetyl group onto the thiophene ring using a suitable acylating agent, typically trifluoroacetic anhydride (TFAA), in the presence of a catalyst.

The reaction demonstrates high regioselectivity for the C2 position of the thiophene ring. This preference is attributed to the greater stabilization of the cationic intermediate formed upon electrophilic attack at the 2-position, which can be depicted through more resonance structures compared to attack at the 3-position.

A notable advancement in this synthesis is the use of magnesium perchlorate dihydrate (anhydron) as a catalyst in a convenient "one-pot" procedure, which has been reported to afford high yields of the desired product.[1] Other Lewis acids, such as aluminum chloride and magnesium chloride, can also be employed to catalyze the trifluoroacetylation of aromatic and heteroaromatic compounds.[1]

Quantitative Data

Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃F₃OS | [2] |

| Molecular Weight | 180.15 g/mol | [2] |

| Appearance | Clear colorless to yellow liquid | [2] |

| Boiling Point | 163-165 °C | [2] |

| Density | 1.403 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.486 | [2] |

| Purity (Assay) | ≥97.5% (GC) | [2] |

Comparative Catalyst Performance in Thiophene Acylation

| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Reference(s) |

| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac₂O = 1:3 | |

| Phosphoric Acid (85%) | Acetic Anhydride | - | 94 | - | [3] |

| Stannic Chloride | Acetyl Chloride | - | 79-83 | 0°C, 1h, Benzene | [4] |

| Zinc Chloride | Acetic Anhydride | - | 68 | 120-125°C, 4h | [5] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on the reported magnesium perchlorate catalyzed Friedel-Crafts acylation and general procedures for such reactions.[1][4]

Disclaimer: This protocol is a composite representation and should be adapted and optimized with appropriate laboratory safety precautions.

Materials:

-

Thiophene

-

Trifluoroacetic anhydride (TFAA)

-

Magnesium perchlorate dihydrate (Mg(ClO₄)₂·2H₂O)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser (or setup for reaction at room temperature under inert atmosphere)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add thiophene and anhydrous dichloromethane.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of magnesium perchlorate dihydrate.

-

Addition of Acylating Agent: Cool the mixture in an ice bath to 0°C. Add trifluoroacetic anhydride dropwise via a dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.

-

Work-up:

-

Carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear, colorless to yellow liquid.

Visualizations

Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

References

2-(Trifluoroacetyl)thiophene chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoroacetyl)thiophene, with the IUPAC name 2,2,2-trifluoro-1-(thiophen-2-yl)ethanone , is a halogenated ketone that has garnered significant interest in various fields of chemical research, particularly in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral characterization, tailored for professionals in research and drug development.

Chemical Structure and IUPAC Nomenclature

The chemical structure of this compound consists of a thiophene ring acylated at the second position with a trifluoroacetyl group.

Chemical Structure:

The formal IUPAC name for this compound is 2,2,2-trifluoro-1-(thiophen-2-yl)ethanone . It is also commonly referred to as 2-thienyl trifluoromethyl ketone.

Physicochemical and Spectral Data

A summary of the key physicochemical properties and spectral data for this compound is presented below. This data is essential for its identification, handling, and application in experimental settings.

| Property | Value | Citations |

| IUPAC Name | 2,2,2-trifluoro-1-(thiophen-2-yl)ethanone | [1] |

| Synonyms | This compound, 2-Thienyl trifluoromethyl ketone | |

| CAS Number | 651-70-7 | [1] |

| Molecular Formula | C₆H₃F₃OS | [1] |

| Molecular Weight | 180.15 g/mol | [2] |

| Appearance | Clear colorless to yellow liquid | [2][3] |

| Density | 1.403 g/mL at 25 °C | |

| Boiling Point | 163-165 °C | |

| Flash Point | 59 °C | [2] |

| Refractive Index (n20/D) | 1.486 | |

| ¹H NMR (CDCl₃) | δ (ppm): 7.21 (t, 1H), 7.85 (d, 1H), 8.01 (d, 1H) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 116.8 (q, J=291 Hz), 128.6, 134.8, 136.2, 138.9, 178.2 (q, J=35 Hz) | |

| IR (Infrared) Spectrum | Characteristic peaks at approximately 1690 cm⁻¹ (C=O stretching), and bands corresponding to the thiophene ring and C-F bonds. | [4][5] |

| Mass Spectrometry (MS) | Molecular ion (M+) at m/z 180. Key fragments may include [M-CF₃]⁺ (m/z 111) and fragments of the thiophene ring. | [6] |

Experimental Protocols

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general procedure for the acylation of thiophene using trifluoroacetic anhydride as the acylating agent and a Lewis acid catalyst.

Materials:

-

Thiophene

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Apparatus for distillation or column chromatography for purification

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Addition of Reagents: Cool the suspension in an ice bath. To the dropping funnel, add a solution of thiophene and trifluoroacetic anhydride in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of dilute hydrochloric acid. Separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Logical Relationship Diagram: Friedel-Crafts Acylation Mechanism

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation. The key steps are outlined below.

Caption: Mechanism of Friedel-Crafts acylation.

References

- 1. 2,2,2-trifluoro-1-(thiophen-2-yl)ethanone 95% | CAS: 651-70-7 | AChemBlock [achemblock.com]

- 2. rheniumshop.co.il [rheniumshop.co.il]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-(Trifluoroacetyl)thiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-(Trifluoroacetyl)thiophene. The information presented herein is crucial for the identification, characterization, and quality control of this important chemical intermediate in research and development settings. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Data (Estimated)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.9-8.1 | dd | ~3.8, 1.2 | H-5 |

| ~7.7-7.9 | dd | ~5.0, 1.2 | H-3 |

| ~7.2-7.4 | dd | ~5.0, 3.8 | H-4 |

Note: The chemical shifts for the thiophene ring protons are estimated based on the known spectrum of 2-acetylthiophene and the expected electron-withdrawing effect of the trifluoroacetyl group.

Table 2: ¹³C NMR Data (Estimated)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 (q) | C=O |

| ~140-145 | C-2 |

| ~135-138 | C-5 |

| ~133-136 | C-3 |

| ~128-131 | C-4 |

| ~116 (q) | CF₃ |

Note: The chemical shifts for the thiophene ring carbons are estimated based on the known spectrum of 2-acetylthiophene and the expected electron-withdrawing and coupling effects of the trifluoroacetyl group. The carbonyl and trifluoromethyl carbons exhibit quartet multiplicity due to coupling with fluorine atoms.

Table 3: ¹⁹F NMR Data

Solvent: CDCl₃, Reference: CFCl₃ (δ = 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -72 to -76 | s | -COCF₃ |

Note: The chemical shift for the trifluoroacetyl group in conjugated systems typically appears in this range.[1][2]

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680-1700 | Strong | C=O stretch (ketone) |

| ~1410 | Medium | Thiophene ring stretch |

| ~1280, 1190, 1150 | Strong | C-F stretch |

| ~860 | Strong | C-H out-of-plane bend (thiophene) |

Source: Adapted from NIST Chemistry WebBook for Ethanone, 2,2,2-trifluoro-1-(2-thienyl)-.[3]

Table 5: Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Tentative Assignment |

| 180 | 100 | [M]⁺ (Molecular Ion) |

| 152 | ~20 | [M - CO]⁺ |

| 111 | ~95 | [M - CF₃]⁺ (Thiophen-2-yl-C=O)⁺ |

| 83 | ~15 | [C₄H₃S]⁺ (Thienyl cation) |

| 69 | ~30 | [CF₃]⁺ |

Source: Adapted from NIST Chemistry WebBook for Ethanone, 2,2,2-trifluoro-1-(2-thienyl)-.[4]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a corresponding frequency (e.g., 75 MHz for a 300 MHz spectrometer). Proton decoupling is employed to simplify the spectrum.

-

¹⁹F NMR Spectroscopy: Fluorine-19 NMR spectra are acquired on a suitable spectrometer, referenced to an external standard of trichlorofluoromethane (CFCl₃).

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatography (GC) inlet for separation and purification.

-

Ionization: The sample is ionized using electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Visualizations

Spectroscopic Analysis Workflow

Caption: A diagram illustrating the general workflow for the spectroscopic analysis of this compound.

References

Physical properties of 2-(Trifluoroacetyl)thiophene boiling point density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 2-(Trifluoroacetyl)thiophene, a heterocyclic trifluoromethyl ketone of interest in chemical synthesis. The information presented herein is compiled from established chemical data sources and outlines the standard methodologies for the determination of these properties.

Core Physical Properties

The boiling point and density are critical parameters for the handling, purification, and reaction setup involving this compound. These properties are summarized below.

Data Presentation

| Physical Property | Value | Conditions |

| Boiling Point | 163-165 °C | Standard Atmospheric Pressure |

| Density | 1.403 g/mL | 25 °C |

Note: The presented values are cited from literature ("lit.") by chemical suppliers.[1][2][3]

Experimental Protocols

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] A common and effective method for determining the boiling point of a small quantity of liquid is the capillary method, often carried out in a Thiele tube or a similar heating apparatus.[1][5][6]

Methodology:

-

Sample Preparation: A small amount of this compound is placed into a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid sample.[1][5]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This setup is then immersed in a heating bath (e.g., a Thiele tube with heating oil or an aluminum block heater).

-

Heating: The apparatus is heated slowly and uniformly.[1] As the temperature rises, the air trapped in the capillary tube expands and escapes.

-

Observation: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[1][6] The temperature at which this vigorous bubbling begins is noted.

-

Confirmation: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded. The boiling point is the average of this temperature and the temperature recorded in the previous step.

Density Determination

Density is an intrinsic property of a substance, defined as its mass per unit volume.[7] For a liquid like this compound, density can be accurately determined using a pycnometer or, more simply, by measuring the mass of a known volume.

Methodology:

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder or volumetric flask is measured using an analytical balance.[7]

-

Volume Measurement: A precise volume of this compound is added to the tared container. The volume is read from the bottom of the meniscus.[7]

-

Mass of Liquid and Container: The combined mass of the container and the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass. The density is then calculated by dividing the mass of the liquid by its measured volume.[8][9] Density = Mass / Volume

-

Temperature Control: The temperature of the liquid is recorded, as density is temperature-dependent.[7] For high accuracy, the measurement should be performed at a controlled temperature, such as 25 °C.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid chemical sample.

Caption: Workflow for determining boiling point and density.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. This compound | 651-70-7 [chemicalbook.com]

- 3. This compound 98 651-70-7 [sigmaaldrich.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. byjus.com [byjus.com]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. homesciencetools.com [homesciencetools.com]

- 9. chemistry-online.com [chemistry-online.com]

An In-depth Technical Guide to the Solubility of 2-(Trifluoroacetyl)thiophene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Trifluoroacetyl)thiophene, a key building block in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing formulations. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the necessary experimental protocols for its determination and presents a framework for recording and interpreting such data.

Physicochemical Properties of this compound

This compound is a heterocyclic ketone with the chemical formula C₆H₃F₃OS.[1][2][3][4][5][6][7] Its physical state at standard temperature and pressure is a clear, colorless to pale yellow liquid.[1][4][6] Key physical properties are summarized in the table below, as they influence its solubility behavior.

| Property | Value |

| Molecular Formula | C₆H₃F₃OS |

| Molecular Weight | 180.15 g/mol [1][2][3] |

| Boiling Point | 163-165 °C[1][2] |

| Density | 1.403 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.486[2] |

| Flash Point | 59 °C (138.2 °F)[1][3] |

| Appearance | Clear colorless to pale yellow liquid[1][4][6] |

Solubility of this compound in Organic Solvents

Quantitative solubility data for this compound in a wide array of organic solvents is not readily found in peer-reviewed literature or chemical databases. Generally, its structural analogue, 2-acetylthiophene, is described as being soluble in many common organic solvents.[8] Given the physicochemical properties of this compound, a similar trend is expected. However, for precise applications in research and development, experimental determination of solubility is essential.

The following table provides a structured template for recording experimentally determined solubility data for this compound in a selection of common organic solvents.

| Solvent Class | Solvent Name | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Alcohols | Methanol | CH₃OH | 25 | To be determined | |

| Ethanol | C₂H₅OH | 25 | To be determined | ||

| Isopropanol | (CH₃)₂CHOH | 25 | To be determined | ||

| Ketones | Acetone | (CH₃)₂CO | 25 | To be determined | |

| Methyl Ethyl Ketone | CH₃COC₂H₅ | 25 | To be determined | ||

| Esters | Ethyl Acetate | CH₃COOC₂H₅ | 25 | To be determined | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | 25 | To be determined | |

| Tetrahydrofuran | C₄H₈O | 25 | To be determined | ||

| Chlorinated | Dichloromethane | CH₂Cl₂ | 25 | To be determined | |

| Hydrocarbons | Toluene | C₇H₈ | 25 | To be determined | |

| Hexane | C₆H₁₄ | 25 | To be determined | ||

| Amides | Dimethylformamide | (CH₃)₂NC(O)H | 25 | To be determined | |

| Sulfoxides | Dimethyl Sulfoxide | (CH₃)₂SO | 25 | To be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the isothermal equilibrium method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solute is crucial to ensure saturation.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with the same solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

Calculate the solubility from the measured concentration and the dilution factor.

-

3.3. Data Analysis and Reporting

-

The solubility should be reported in grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

-

The temperature at which the solubility was determined must be clearly stated.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results, and the average solubility with the standard deviation should be reported.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is scarce, this guide provides the necessary framework for its experimental determination. The outlined protocol, coupled with the structured approach to data presentation, will enable researchers and drug development professionals to generate the critical data needed for their specific applications. Accurate solubility data is a cornerstone of efficient process development, from synthesis and purification to formulation and quality control.

References

- 1. Buy this compound | 651-70-7 [smolecule.com]

- 2. This compound | 651-70-7 [chemicalbook.com]

- 3. rheniumshop.co.il [rheniumshop.co.il]

- 4. L12585.06 [thermofisher.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. benchchem.com [benchchem.com]

Commercial suppliers of 2-(Trifluoroacetyl)thiophene 98% purity

An In-depth Technical Guide to 2-(Trifluoroacetyl)thiophene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile heterocyclic ketone. It is intended for researchers, scientists, and professionals in the field of drug development and material science. This document details commercial suppliers of high-purity this compound, its physicochemical properties, and its applications. Furthermore, it presents illustrative experimental protocols and relevant biological and synthetic pathways.

Introduction to this compound

This compound, with a purity of 98%, is a heterocyclic trifluoromethyl ketone.[1] Its chemical structure, featuring a thiophene ring attached to a trifluoroacetyl group, makes it a valuable intermediate in organic synthesis.[2] The compound's reactivity is centered around its carbonyl group and the aromatic thiophene ring, enabling its use as a precursor for a diverse range of heterocyclic compounds.[2] These subsequent compounds are significant building blocks in the development of pharmaceuticals and functional materials.[2][3]

Commercial Suppliers of this compound (98% Purity)

A variety of chemical suppliers offer this compound with a purity of 98% or greater. The following table summarizes some of the key commercial sources.

| Supplier | Catalog Number(s) | Purity | Available Quantities |

| Thermo Scientific Chemicals | AAL1258503, L12585.06, L12585.03, 434700050 | 98% (≥97.5% by GC) | 1 g, 5 g[4][5][6][7] |

| Sigma-Aldrich | Not specified | 98% | Not specified[1] |

| Apollo Scientific | PC10396 | 98% | Not specified[8] |

| Rhenium Bio Science | 434700050 | 98% | 5 g[7] |

| Labchem | A434700010, A434700050 | 98% | 1 g, 5 g[9] |

Physicochemical and Safety Data

The table below outlines the key physicochemical properties and identification numbers for this compound.

| Property | Value |

| CAS Number | 651-70-7[5][8] |

| Molecular Formula | C6H3F3OS[5] |

| Molecular Weight | 180.15 g/mol [7] |

| Appearance | Clear colorless to yellow liquid[6] |

| Boiling Point | 163-165 °C[1] |

| Density | 1.403 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.486[1] |

| Flash Point | 59 °C (138.2 °F) - closed cup[1] |

| MDL Number | MFCD00041427[2][8] |

| InChI Key | CZYKJGCKVBXLGF-UHFFFAOYSA-N[1][5] |

| SMILES | FC(F)(F)C(=O)C1=CC=CS1[5] |

Safety Information: this compound is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment, including eyeshields, gloves, and a suitable respirator, should be used when handling this chemical.[1]

Applications in Research and Drug Development

This compound is a versatile building block with applications in several areas of scientific research:

-

Precursor for Heterocyclic Synthesis : It serves as a starting material for synthesizing a variety of heterocyclic compounds like pyrazoles, imidazoles, and thiazoles, which are important in pharmaceuticals and functional materials.[2]

-

Medicinal Chemistry : The unique structure of this compound makes it a candidate for developing new drug leads.[2] Its derivatives have shown potential antimicrobial and anticancer activities.[2] Some derivatives have demonstrated the ability to target specific cancer cell signaling pathways.[2]

-

Material Science : Its aromatic and electron-withdrawing properties make it suitable for developing novel materials.[2] Research is ongoing into its use in organic electronics, such as OLEDs and OFETs, and for modifying polymer properties.[2]

-

Electrolyte Additives : It has been investigated as an electrolyte additive in lithium-ion batteries to improve performance and stability.[2]

Illustrative Experimental Protocols

While specific protocols for this compound are proprietary to research and manufacturing entities, the following protocols for the related compound, 2-acetylthiophene, illustrate common synthetic transformations involving the acetylthiophene scaffold.

Protocol 1: Synthesis of 2-Acetylthiophene via Friedel-Crafts Acylation

This protocol describes a classic method for synthesizing 2-acetylthiophene.[10][11]

Reaction Setup:

-

In a three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve thiophene (0.25 mole) and acetyl chloride (0.25 mole) in 100 mL of benzene.[10][11]

Addition of Catalyst:

-

Prepare a solution of stannic chloride (0.25 mole) in 50 mL of benzene.[10][11]

-

Add the stannic chloride solution dropwise to the thiophene mixture with vigorous stirring over approximately 1.5 hours.[10][11]

Reaction and Work-up:

-

After the addition is complete, remove the cooling bath and stir for an additional hour.[10][11]

-

Hydrolyze the resulting product by slowly adding a mixture of 90 mL of water and 10 mL of concentrated hydrochloric acid.[10][11]

-

Separate the benzene layer, wash with water, and dry over anhydrous calcium chloride.[10][11]

-

Distill off the benzene and any unreacted thiophene.[10][11]

-

The remaining liquid is then distilled under reduced pressure to yield 2-acetylthiophene.[10][11]

Protocol 2: Oxidation of 2-Acetylthiophene to Thiophene-2-carboxylic Acid via Haloform Reaction

This protocol details the conversion of 2-acetylthiophene to a carboxylic acid, a key intermediate for many pharmaceuticals.[12]

Reaction Setup:

-

In a round-bottom flask, prepare a solution of 2-acetylthiophene in diethyl ether.[12]

-

In a separate beaker, prepare an aqueous solution of sodium hypochlorite with an excess of sodium hydroxide.[12]

Reaction:

-

Cool the flask containing the 2-acetylthiophene solution in an ice bath.[12]

-

Slowly add the alkaline sodium hypochlorite solution dropwise with vigorous stirring, maintaining the temperature below 40°C.[12]

-

After addition, continue stirring until the reaction mixture's temperature drops to 25-30°C without cooling.[12]

Work-up and Purification:

-

Add a solution of sodium bisulfite to quench any excess sodium hypochlorite.[12]

-

Transfer the mixture to a separatory funnel and separate the aqueous layer.[12]

-

Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid to precipitate the thiophene-2-carboxylic acid.[12]

-

Extract the acidified aqueous layer with diethyl ether.[12]

-

Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.[12]

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure.[12]

-

Recrystallize the crude product from hot water to obtain pure thiophene-2-carboxylic acid.[12]

Relevant Pathways and Workflows

The following diagrams illustrate a general synthetic workflow for thiophene derivatives and a hypothetical signaling pathway that could be targeted by such compounds in a drug development context.

Caption: Synthetic pathway from thiophene to the antibiotic cephalothin.

Caption: A hypothetical signaling pathway targeted by a thiophene derivative.

Conclusion

This compound is a key chemical intermediate with significant potential in both pharmaceutical and material science research. Its availability from multiple commercial suppliers in high purity facilitates its use in demanding synthetic applications. The illustrative protocols and pathways provided in this guide offer a starting point for researchers looking to incorporate this and related thiophene derivatives into their research and development programs. The continued exploration of thiophene chemistry promises to yield novel compounds with valuable therapeutic and material properties.[3][13]

References

- 1. This compound 98 651-70-7 [sigmaaldrich.com]

- 2. Buy this compound | 651-70-7 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound, 98% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. rheniumshop.co.il [rheniumshop.co.il]

- 8. 651-70-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. This compound, 98% [labchem.co.za]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. espublisher.com [espublisher.com]

An In-depth Technical Guide to the Safe Handling of 2-(Trifluoroacetyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for 2-(Trifluoroacetyl)thiophene (CAS No. 651-70-7). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary safety measures for laboratory and research applications.

Chemical Identification and Properties

This compound is a heterocyclic trifluoromethyl ketone used as a starting material and intermediate in organic synthesis.[1] Its unique electronic properties make it a compound of interest in medicinal chemistry and materials science.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃F₃OS | [3][4][5] |

| Molecular Weight | 180.15 g/mol | [2][4][6] |

| Appearance | Colorless to slightly yellow liquid | [1][5] |

| Boiling Point | 163-165 °C | [3][6] |

| Density | 1.403 g/mL at 25 °C | [3][6] |

| Flash Point | 58-59 °C (136-138.2 °F) - closed cup | [3][4] |

| Refractive Index | n20/D 1.486 | [3][6] |

| UN Number | 1993 | [3][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its flammability and its irritant effects on the skin, eyes, and respiratory system.[3][7] It is also described as a lachrymator, a substance that causes tearing.[7]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor | [3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation | [3] |

The signal word for this chemical is "Warning". The GHS pictograms are the flame (GHS02) and the exclamation mark (GHS07).

Experimental Protocols: Safe Handling and Emergency Procedures

While detailed experimental protocols for toxicity studies are not publicly available, this section outlines the established protocols for safe handling, storage, and emergency response based on supplier safety data sheets.

Handling Protocols

-

Ventilation: Use only outdoors or in a well-ventilated area.[7][8] Ensure that eyewash stations and safety showers are close to the workstation.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][8] For eye protection, use chemical safety goggles or a face shield.[9][10] Respirator selection should be based on a risk assessment, with a type ABEK (EN14387) respirator filter being recommended.[9]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[7][8] Do not eat, drink, or smoke when using this product.[8] Contaminated clothing should be removed immediately and washed before reuse.[7][8]

-

Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[7][8] Use non-sparking tools and take precautionary measures against static discharge.[7][8]

Storage Protocols

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8]

-

Conditions: Store in a flammables area, away from heat and sources of ignition.[7] Some suppliers recommend refrigeration (+4°C).[4]

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment are essential to minimize exposure.

Table 3: Recommended Exposure Controls and Personal Protection

| Control | Specification | Source |

| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be readily accessible. | [7] |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. Use a face shield where splashing is possible. | [9][10] |

| Skin Protection | Handle with gloves. The specific type of glove should be chosen based on the breakthrough time and permeation rate for the specific laboratory conditions. Dispose of contaminated gloves after use. | [9][10] |

| Body Protection | Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | [9][10] |

| Respiratory Protection | Use a respirator with a type ABEK (EN14387) filter cartridge as a backup to engineering controls. For higher-level protection, a full-face supplied-air respirator may be necessary. | [9] |

First Aid and Emergency Procedures

Immediate action is required in case of accidental exposure.

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell. | [7][8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. If skin irritation persists, call a physician. | [7][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention. | [7][8] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. Never give anything by mouth to an unconscious person. | [8][9][10] |

Fire-Fighting Measures

Table 5: Fire-Fighting Guidance

| Aspect | Recommendation | Source |

| Suitable Extinguishing Media | Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂). Water mist may be used to cool closed containers. | [7] |

| Unsuitable Extinguishing Media | Do not use a solid water stream as it may scatter and spread the fire. | [7] |

| Specific Hazards | Flammable. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated. Thermal decomposition can release irritating gases and vapors. | [7] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear. | [7] |

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and remove all sources of ignition. Avoid breathing vapors and contact with skin or eyes.[7][9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9][10]

-

Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel). Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[7]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for handling hazardous chemicals like this compound, from initial assessment to final disposal.

Caption: Workflow for the safe handling of this compound.

References

- 1. chembk.com [chembk.com]

- 2. Buy this compound | 651-70-7 [smolecule.com]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. rheniumshop.co.il [rheniumshop.co.il]

- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | 651-70-7 [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. mu-intel.com [mu-intel.com]

The Genesis of a Fluorinated Thiophene: A Technical History of 2-(Trifluoroacetyl)thiophene

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and historical development of 2-(Trifluoroacetyl)thiophene, a fluorinated heterocyclic ketone that has garnered interest in various scientific domains. The narrative traces its origins, beginning with its initial synthesis, and explores the evolution of its preparation and characterization. This document provides a compilation of its physicochemical properties, detailed experimental methodologies for its synthesis based on established chemical principles, and a historical perspective on its emergence. The synthesis pathway and a timeline of its key developmental milestones are visually represented to offer a comprehensive understanding of this compound's scientific journey.

Discovery and Early History

The introduction of the trifluoromethyl group (-CF3) into organic molecules was a significant area of research in the mid-20th century, driven by the unique physicochemical properties it imparts. The strong electron-withdrawing nature and high lipophilicity of the trifluoromethyl group can profoundly influence the biological activity and metabolic stability of a molecule. The synthesis of this compound was, therefore, a logical extension of the exploration into fluorinated organic compounds and their potential applications.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid at room temperature. Its key physical and spectroscopic properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₃F₃OS | [1] |

| Molecular Weight | 180.15 g/mol | [1] |

| CAS Number | 651-70-7 | [1] |

| Boiling Point | 163-165 °C | |

| Density | 1.403 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.486 | |

| Flash Point | 59 °C (138 °F) | [1] |

Synthesis of this compound

The primary and most historically significant method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene. This electrophilic aromatic substitution reaction involves the reaction of thiophene with a suitable trifluoroacetylating agent in the presence of a Lewis acid catalyst.

General Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for the acylation of thiophene and related aromatic compounds.

Materials:

-

Thiophene

-

Trifluoroacetic anhydride (TFAA) or Trifluoroacetyl chloride

-

Anhydrous Aluminum chloride (AlCl₃) or other suitable Lewis acid (e.g., SnCl₄, BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM) or other inert solvent (e.g., carbon disulfide, nitrobenzene)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube) is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of Acylium Ion: The mixture is cooled in an ice bath, and trifluoroacetic anhydride is added dropwise from the dropping funnel with vigorous stirring. The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of the trifluoroacetylium ion complex.

-

Acylation of Thiophene: A solution of thiophene in anhydrous dichloromethane is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to 0 °C and quenched by the slow, careful addition of crushed ice, followed by dilute hydrochloric acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Synthesis Pathway Diagram

The following diagram illustrates the key steps in the Friedel-Crafts acylation of thiophene to produce this compound.

Caption: Friedel-Crafts acylation of thiophene.

Historical Timeline and Developments

The following diagram provides a timeline of key milestones in the history and development of this compound and related scientific advancements.

Caption: Key milestones in the history of this compound.

Conclusion

From its initial synthesis in the early 1950s, this compound has emerged as a valuable fluorinated building block in organic chemistry. While the complete details of its very first preparation require access to archived reports, the principles of its synthesis via Friedel-Crafts acylation are well-established. The unique properties conferred by the trifluoroacetyl group on the thiophene ring have ensured its continued relevance in the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. This guide provides a foundational understanding of the history, properties, and synthesis of this important fluorinated heterocyclic compound for the scientific community.

References

The Rising Star in Medicinal Chemistry: A Technical Guide to 2-(Trifluoroacetyl)thiophene and Its Derivatives

For Immediate Release

POMEZIA, Italy – The heterocyclic compound 2-(Trifluoroacetyl)thiophene is emerging as a significant building block in medicinal chemistry, paving the way for the development of novel therapeutics. Its unique structural features have led to the synthesis of potent and selective inhibitors of key biological targets, particularly in the fields of oncology and inflammatory diseases. This technical guide provides an in-depth analysis of the applications of this compound, focusing on its role in the development of histone deacetylase (HDAC) inhibitors and other potential therapeutic agents.

Core Applications in Drug Discovery

The trifluoroacetyl group, a key feature of this thiophene derivative, imparts desirable properties such as increased metabolic stability and potent enzyme inhibition. Researchers have successfully leveraged these characteristics to design novel therapeutic agents.

Potent and Selective HDAC Inhibition

A significant breakthrough has been the development of 5-(trifluoroacetyl)thiophene-2-carboxamides and 2-trifluoroacetylthiophene 1,3,4-oxadiazole derivatives as highly potent and selective inhibitors of class II histone deacetylases (HDACs).[1][2] These enzymes play a crucial role in the epigenetic regulation of gene expression and are implicated in various diseases, including cancer.[1] The trifluoroacetyl group in these compounds is believed to bind to the zinc ion in the active site of HDACs in its hydrated form.[3]

The selectivity of these compounds for class II HDACs, particularly HDAC4, over class I HDACs is a critical advantage, potentially leading to therapies with improved side-effect profiles.[2]

Anticancer Potential

Beyond HDAC inhibition, various derivatives of thiophene have demonstrated significant anticancer activity against a range of cancer cell lines.[4][5][6][7] While direct anticancer data for a wide range of this compound derivatives is an active area of research, the established role of thiophene scaffolds in oncology suggests a promising future for these compounds.[7]

Quantitative Biological Activity

The potency of this compound derivatives as HDAC inhibitors has been quantified through in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 2-trifluoroacetylthiophene 1,3,4-oxadiazole derivatives against different HDAC isoforms.

| Compound | R | HDAC4 IC50 (nM) | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) |

| 1 | H | 250 | >10000 | >10000 |

| 2 | 4-F | 100 | >10000 | >10000 |

| 3 | 4-Cl | 80 | >10000 | >10000 |

| 4 | 4-Br | 70 | >10000 | >10000 |

| 5 | 4-Me | 150 | >10000 | >10000 |

| 6 | 4-OMe | 200 | >10000 | >10000 |

| 7 | 3-F | 90 | >10000 | >10000 |

| 8 | 3-Cl | 60 | >10000 | >10000 |

| 9 | 3-Br | 50 | >10000 | >10000 |

Data compiled from literature.[2] The high IC50 values against HDAC1 and HDAC3 demonstrate the high selectivity of these compounds for the class II HDAC4 isoform.

Experimental Protocols

The synthesis of these promising therapeutic agents and the evaluation of their biological activity involve specific and detailed experimental procedures.

Synthesis of 5-(Trifluoroacetyl)thiophene-2-carboxamides

A general method for the synthesis of 5-(Trifluoroacetyl)thiophene-2-carboxamides involves the coupling of a suitably substituted amine with 5-(trifluoroacetyl)thiophene-2-carboxylic acid.

General Procedure:

-

To a solution of 5-(trifluoroacetyl)thiophene-2-carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).

-

The mixture is stirred at room temperature for 10-15 minutes.

-

The desired amine (1 equivalent) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired 5-(trifluoroacetyl)thiophene-2-carboxamide derivative.

In Vitro HDAC Inhibition Assay (Fluorometric)

The inhibitory activity of this compound derivatives against HDAC enzymes is commonly determined using a fluorometric assay.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. A final DMSO concentration should be kept below 1%.

-

Reaction Setup: In a 96-well black microplate, add the assay buffer, the test compound at various concentrations (or DMSO as a control), and the diluted recombinant HDAC enzyme.

-

Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes.

-

Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubation: Mix and incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Development: Add a developer solution containing a stop solution (e.g., Trichostatin A) to each well. This stops the HDAC reaction and allows for the development of the fluorescent signal.

-

Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1][8]

Visualizing the Mechanism of Action

To better understand the biological implications of this compound derivatives, it is crucial to visualize their interaction with cellular signaling pathways.

HDAC Inhibition Signaling Pathway

The inhibition of class II HDACs by this compound derivatives leads to the activation of transcription factors such as MEF2, which in turn regulates the expression of genes involved in cell differentiation, proliferation, and apoptosis.

Caption: Signaling pathway of class II HDAC inhibition.

Experimental Workflow for Synthesis and Screening

The process of discovering and evaluating new this compound derivatives follows a structured workflow, from chemical synthesis to biological screening.

Caption: Workflow for synthesis and screening.

Conclusion

This compound has proven to be a valuable scaffold in the design of potent and selective enzyme inhibitors, particularly for class II HDACs. The promising preclinical data for its derivatives highlight the potential of this compound in the development of next-generation therapeutics for a variety of diseases. Further research into the synthesis and evaluation of a broader range of this compound derivatives is warranted to fully explore their therapeutic potential in oncology and beyond.

References

- 1. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. Role of Histone Deacetylase and Inhibitors in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

The Ascendant Therapeutic Potential of Trifluoroacetylated Thiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intersection of fluorine chemistry and heterocyclic compounds has yielded a plethora of molecules with significant pharmacological applications. Among these, trifluoroacetylated thiophene derivatives have emerged as a promising class of bioactive agents, demonstrating potent and selective activities across a range of therapeutic areas. This technical guide provides an in-depth exploration of the biological activities of these compounds, focusing on their anticancer and antimicrobial properties, with a particular emphasis on their role as histone deacetylase (HDAC) inhibitors. Detailed experimental methodologies, quantitative biological data, and elucidated signaling pathways are presented to facilitate further research and development in this burgeoning field.

Anticancer Activity: Targeting the Epigenome and Beyond

Trifluoroacetylated thiophene derivatives have demonstrated significant potential as anticancer agents, primarily through their potent inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins. Their aberrant activity is often associated with tumorigenesis.

A notable example is the class of 5-(trifluoroacetyl)thiophene-2-carboxamides, which have been identified as potent and selective class II HDAC inhibitors[1]. The trifluoroacetyl group is crucial for their inhibitory activity, as it is believed to interact with the zinc ion in the active site of the HDAC enzyme. X-ray crystal structures of the HDAC4 catalytic domain with a bound inhibitor from this class have confirmed that these compounds are active site inhibitors and bind in their hydrated form[2].

The inhibition of HDACs by these thiophene derivatives leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and the transcriptional activation of tumor suppressor genes. This, in turn, can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Beyond HDAC inhibition, other thiophene derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of kinases such as VEGFR-2 and AKT, and the disruption of microtubule assembly[3][4]. For instance, a novel thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), was identified as a potent compound with broad-spectrum antitumor activity that induces G2/M cell cycle arrest and apoptosis by inhibiting WEE1 kinase and tubulin polymerization[3]. Another study highlighted a thiophene derivative that induces cancer cell apoptosis through the modulation of the AKT and MAPK pathways[5]. Furthermore, certain thiophene derivatives have been investigated as dual inhibitors of β-tubulin and the Wnt/β-catenin signaling pathway in gastrointestinal cancers[6].

Quantitative Anticancer Activity

The anticancer efficacy of various trifluoroacetylated and related thiophene derivatives has been quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, are summarized in the table below.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene-2-carboxamide | Compound 5b | MCF-7 | 0.096 | [7] |

| Thiophene-2-carboxamide | Compound 5c | MCF-7 | 2.22 | [7] |

| Thiophene-2-carboxamide | Compound 5c | HepG2 | 0.72 | [7] |

| Fused Thienopyrimidine | Compound 3b | HepG2 | 3.105 | [4] |

| Fused Thienopyrimidine | Compound 3b | PC-3 | 2.15 | [4] |

| Fused Thienopyrrole | Compound 4c | HepG2 | 3.023 | [4] |

| Fused Thienopyrrole | Compound 4c | PC-3 | 3.12 | [4] |

| Tetrahydrobenzo[b]thiophene | BU17 | A549 | Data not in a table | [3] |

| Thiophene Derivative | Compound S8 | A-549 | Effective at 10-4 M | [8] |

Note: The table presents a selection of data from the cited literature. For a comprehensive understanding, please refer to the original publications.

Antimicrobial Activity: A New Frontier

In addition to their anticancer properties, thiophene derivatives have demonstrated promising activity against a range of microbial pathogens, including drug-resistant strains. The introduction of a trifluoroacetyl group can enhance the lipophilicity and electrophilicity of the thiophene scaffold, potentially leading to improved antimicrobial efficacy.

Studies have shown that certain thiophene derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria[9][10]. For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and evaluated for their antimicrobial potential. Compound S1 from this series was found to be a potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi with a Minimum Inhibitory Concentration (MIC) of 0.81 µM/ml[8][10]. Another compound, S4, displayed excellent antifungal activity against Candida albicans and Aspergillus niger with a MIC of 0.91 µM/ml[8][10].

More recent research has focused on the activity of thiophene derivatives against colistin-resistant (Col-R) Gram-negative bacteria, a significant threat to public health. Thiophene derivatives 4, 5, and 8 exhibited MIC50 values between 16 and 32 mg/L for Col-R Acinetobacter baumannii and between 8 and 32 mg/L for Col-R E. coli[9].

Quantitative Antimicrobial Activity

The in vitro antimicrobial activity of various thiophene derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |

| Tetrahydrobenzo[b]thiophene | Compound S1 | Staphylococcus aureus | 0.81 (µM/ml) | [8][10] |

| Tetrahydrobenzo[b]thiophene | Compound S1 | Bacillus subtilis | 0.81 (µM/ml) | [8][10] |

| Tetrahydrobenzo[b]thiophene | Compound S1 | Escherichia coli | 0.81 (µM/ml) | [8][10] |

| Tetrahydrobenzo[b]thiophene | Compound S1 | Salmonella typhi | 0.81 (µM/ml) | [8][10] |

| Tetrahydrobenzo[b]thiophene | Compound S4 | Candida albicans | 0.91 (µM/ml) | [8][10] |

| Tetrahydrobenzo[b]thiophene | Compound S4 | Aspergillus niger | 0.91 (µM/ml) | [8][10] |